Pim-1 kinase inhibitor 8
Overview
Description
Pim-1 kinase inhibitor 8 is a potent inhibitor of the Pim-1 kinase enzyme, which plays a crucial role in various cellular processes, including cell survival, proliferation, and migration. This compound has shown significant anticancer activity and is particularly effective in inhibiting the migration of cancer cells. It has demonstrated cytotoxic effects on breast cancer (MCF-7) and liver cancer (HepG2) cells, making it a promising candidate for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pim-1 kinase inhibitor 8 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to achieve the desired formulation .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Pim-1 kinase inhibitor 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DMSO, PEG300, and Tween 80. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced anticancer properties. These derivatives are tested for their efficacy in inhibiting cancer cell proliferation and migration.
Scientific Research Applications
Pim-1 kinase inhibitor 8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of Pim-1 kinase and its effects on cellular processes. In biology, it helps researchers understand the role of Pim-1 kinase in cell survival and proliferation. In medicine, this compound is being investigated as a potential therapeutic agent for treating various cancers, including breast and liver cancer . Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs.
Mechanism of Action
Pim-1 kinase inhibitor 8 exerts its effects by binding to the ATP-binding pocket of the Pim-1 kinase enzyme, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways involved in cell survival, proliferation, and migration. The compound specifically targets the phosphorylation of key proteins such as PRAS40 and 4E-BP1, which are involved in the mTOR signaling pathway . By inhibiting these pathways, this compound effectively reduces cancer cell growth and induces apoptosis.
Comparison with Similar Compounds
Pim-1 kinase inhibitor 8 is unique in its high potency and selectivity for the Pim-1 kinase enzyme. It has shown superior anticancer activity compared to other similar compounds, such as AZD1208 and various natural product inhibitors . Some of the similar compounds include:
- AZD1208: A potent and selective pan-Pim kinase inhibitor with efficacy in preclinical models of acute myeloid leukemia .
- Quercetagetin: A natural product inhibitor that targets Pim-1 kinase .
- Hispidulin: Another natural product inhibitor with activity against Pim-1 kinase .
These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications. This compound stands out due to its higher efficacy in inhibiting cancer cell migration and proliferation.
Properties
IUPAC Name |
4,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethoxy)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-7-11(2)16-14(12(10)8-15)20-9-13(18)17-3-5-19-6-4-17/h7H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARGLDJCVPQGEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OCC(=O)N2CCOCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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